3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound featuring a pyrazole ring substituted with a methyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be 1,1,1-trifluoro-2,4-pentanedione.
Substitution Reactions: The methyl group can be introduced via alkylation reactions, often using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propanoic Acid Group: The propanoic acid moiety can be introduced through a nucleophilic substitution reaction, where the pyrazole ring is reacted with a suitable halogenated propanoic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of catalysts to enhance reaction rates and yields.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Strong nucleophiles like sodium hydride or organolithium reagents for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Hydrogenated pyrazole derivatives.
Substitution Products: Compounds where the trifluoromethyl group is replaced by other functional groups.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl group.
Materials Science:
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Polymers: Incorporation into polymers to enhance their thermal and chemical stability.
Mechanism of Action
The mechanism by which 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases and proteases.
Receptors: May interact with G-protein coupled receptors or nuclear receptors.
Comparison with Similar Compounds
3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl and propanoic acid groups, making it less versatile in certain applications.
5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but without the trifluoromethyl group, affecting its electronic properties.
Uniqueness:
Trifluoromethyl Group: Provides unique electronic properties, enhancing the compound’s stability and reactivity.
Propanoic Acid Moiety: Increases the compound’s solubility and potential for forming derivatives.
This detailed overview of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid highlights its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-4-6(8(9,10)11)12-13(5)3-2-7(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEOMEFTMGDULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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